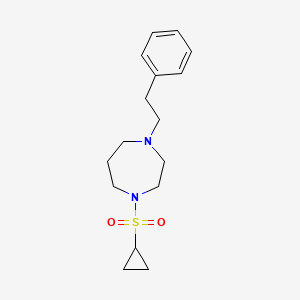
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Mechanism of Action
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane works by binding to specific receptors in the body, such as the serotonin and dopamine receptors. This binding initiates a cascade of biochemical reactions that result in the desired physiological or pharmacological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as having the potential to reduce the risk of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has several advantages for use in lab experiments. It is a versatile compound, with a range of applications in the fields of chemistry, pharmaceuticals, and biochemistry. It is also relatively easy to synthesize, meaning it can be produced in large quantities. However, this compound is a relatively new compound, and there is still much to be learned about its effects and applications.
Future Directions
Given the versatility of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane, there are a wide range of potential future directions for research. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new materials, such as polymers, for use in various industries. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a range of diseases and conditions. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective production methods.
Synthesis Methods
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane can be synthesized in a number of ways. One method involves the reaction of 2-phenylethanol and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction produces the desired product, this compound, in a yield of up to 94%. Another method involves the reaction of 2-phenylethyl bromide and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction also produces the desired product in a yield of up to 94%.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as heterocyclic compounds and pharmaceuticals. It is also used in the development of new drugs, as it can be used to modify existing drugs to create new ones with improved efficacy. This compound has also been used in the development of new materials, such as polymers, for use in various industries.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenylethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-7-8-16)18-11-4-10-17(13-14-18)12-9-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDIDCGKZTWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453429.png)
![2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B6453437.png)
![7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453441.png)
![6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453447.png)
![1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6453466.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6453472.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453474.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453476.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6453480.png)
![3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6453487.png)
![4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453488.png)
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6453497.png)
![6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6453503.png)
![7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6453515.png)